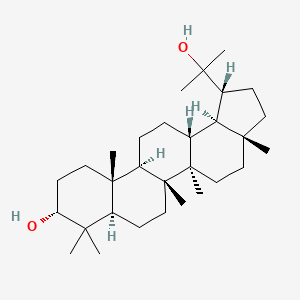

3alpha,20-Lupanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3alpha,20-Lupanediol, also known as this compound, is a useful research compound. Its molecular formula is C30H52O2 and its molecular weight is 444.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Applications

3alpha,20-Lupanediol serves as a precursor for synthesizing various triterpenoid derivatives. These derivatives can possess enhanced properties beneficial for pharmaceutical and cosmetic formulations. The compound's structural characteristics allow it to be modified to create molecules with specific biological activities.

Key Chemical Properties:

- Chemical Formula: C30H52O2

- Molecular Weight: 452.73 g/mol

Biological Applications

Research has demonstrated that this compound exhibits several biological activities, making it a subject of interest in pharmacological studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

These values indicate its potency in inhibiting cell growth, suggesting potential therapeutic applications in cancer treatment.

Anti-inflammatory Effects

In preclinical models, this compound has been shown to reduce inflammatory markers significantly. A study involving RAW264.7 cells treated with lipopolysaccharides (LPS) demonstrated that this compound could mitigate inflammation, indicating its potential utility in managing inflammatory diseases.

Medical Applications

The compound's bioactive properties have led to its exploration in various medical applications:

- Antimicrobial Activity: this compound exhibits antimicrobial effects against several pathogens, making it a candidate for developing new antimicrobial agents.

- Therapeutic Agents: Its role in modulating cellular processes positions it as a potential therapeutic agent for various diseases.

Industrial Applications

In the cosmetic industry, this compound is utilized due to its beneficial properties for skin health and its natural origin. Its incorporation into cosmetic formulations can enhance product efficacy and appeal to consumers seeking natural ingredients.

Anti-tumor Studies

A notable study on extracts from Glochidion zeylanicum emphasized that lupane-type triterpenoids, including this compound, exhibited significant anti-tumor promoting activity in preclinical models. This study supports the potential of these compounds as lead candidates in cancer therapy.

Inflammation Models

In another study assessing anti-inflammatory properties using RAW264.7 cells treated with LPS, this compound significantly reduced inflammatory markers compared to untreated controls. This suggests its utility in managing inflammatory diseases.

Pharmacokinetics and Challenges

Despite its promising biological activities, this compound faces challenges regarding clinical applications:

- Low Solubility: Its hydrophobic nature limits bioavailability.

- Metabolic Stability: Rapid metabolism can diminish therapeutic effects.

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 3alpha,20-Lupanediol in vitro?

Answer: Synthesis typically involves triterpene isolation from natural sources (e.g., Lupinus species) followed by purification via column chromatography. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). Ensure solvent purity and calibration standards for reproducibility .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Answer: Use dose-response experiments in cell-based models (e.g., anti-inflammatory assays measuring TNF-α/IL-6 suppression). Include positive controls (e.g., dexamethasone) and triplicate measurements to assess statistical significance (p < 0.05, ANOVA with post-hoc Tukey test). Document solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in early-stage pharmacological studies?

Answer: Nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Report means ± SEM and use software like GraphPad Prism for curve fitting. Adjust alpha levels for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be resolved?

Answer: Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to assess bioavailability and tissue distribution. Use knockout models (e.g., CRISPR-Cas9) to isolate molecular targets (e.g., NF-κB or MAPK pathways). Replicate conflicting experiments under standardized conditions (temperature, cell passage number) and perform meta-analyses to identify confounding variables .

Q. What experimental designs are optimal for evaluating synergistic effects of this compound with other triterpenoids?

Answer: Employ factorial designs (e.g., 2x2 matrices) to test combinations. Use isobolographic analysis to distinguish additive vs. synergistic interactions. Validate findings with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Ensure blinding and randomization to reduce bias .

Q. How should researchers address variability in this compound’s efficacy across in vivo models?

Answer: Stratify animal cohorts by age, sex, and genetic background. Incorporate longitudinal sampling (e.g., plasma/tissue collection at multiple timepoints) to track dynamic responses. Apply mixed-effects models to account for intra-subject variability. Cross-validate results in humanized models (e.g., patient-derived xenografts) .

Q. Methodological and Ethical Considerations

Q. What frameworks ensure rigorous hypothesis formulation for studies on this compound?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For mechanistic studies, use PICO (Population: cell/animal model; Intervention: compound concentration; Comparison: vehicle/control; Outcome: pathway modulation). Justify gaps via systematic literature reviews (PRISMA guidelines) .

Q. How can reproducibility challenges in triterpenoid research be mitigated?

Answer: Publish detailed protocols (e.g., SOPs for extraction/purification) in supplemental materials. Use authenticated cell lines (STR profiling) and report reagent lot numbers. Share raw data via repositories like Figshare. Adhere to ARRIVE guidelines for in vivo studies .

Q. Data Presentation and Reporting Standards

Q. What are the best practices for reporting NMR and mass spectrometry data in publications?

Answer: Include full spectral parameters (solvent, frequency, reference peaks) and assign all signals (δ in ppm, J in Hz). For HRMS, report m/z values with <5 ppm error. Annotate fragmentation patterns and isotopic distributions. Use IUPAC nomenclature for structural descriptions .

Q. How should researchers handle non-significant or negative results in this compound studies?

Answer: Report effect sizes and confidence intervals to contextualize findings. Discuss potential limitations (e.g., sample size, assay sensitivity). Use equivalence testing where appropriate. Publish in dedicated journals (e.g., PLOS ONE) to reduce publication bias .

属性

分子式 |

C30H52O2 |

|---|---|

分子量 |

444.7 g/mol |

IUPAC 名称 |

(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22-,23-,24-,27-,28+,29-,30-/m1/s1 |

InChI 键 |

YDNYDUBBAZTLTQ-FSEYCXJLSA-N |

手性 SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(C)(C)O |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C |

同义词 |

3alpha,20-lupandiol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。